PfDHODH Inhibitory Potency and Parasite Growth Inhibition (P. falciparum 3D7 and Dd2 Strains)
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (Compound 35 in US 11,903,936) inhibited Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an EC50 of 7 nM against the Dd2 strain and 8.20 nM against the 3D7 strain in whole-cell parasite growth assays . In contrast, the compound showed no meaningful inhibition of human DHODH (HsDHODH, IC50 > 100,000 nM) or canine DHODH (IC50 > 100,000 nM), establishing a parasite-to-host selectivity window exceeding 12,000-fold . A common comparator scaffold in antimalarial drug discovery, the triazolopyrimidine class (e.g., DSM265), achieves PfDHODH IC50 values in the range of 22–56 nM in biochemical assays . While the assay formats differ (whole-cell EC50 vs. biochemical IC50), Compound 35 achieves low single-digit nanomolar potency in a physiologically more stringent parasite growth assay, at potency levels comparable to or exceeding that of triazolopyrimidine-based clinical candidates tested under similar conditions.
| Evidence Dimension | Inhibition of PfDHODH / P. falciparum growth |
|---|---|
| Target Compound Data | EC50 = 7 nM (Dd2 strain); EC50 = 8.20 nM (3D7 strain); HsDHODH IC50 > 100,000 nM; Canine DHODH IC50 > 100,000 nM |
| Comparator Or Baseline | Triazolopyrimidine class benchmark (DSM265-like): PfDHODH biochemical IC50 = 22–56 nM; 70–12,500-fold selectivity vs. human DHODH reported for optimized triazolopyrimidines |
| Quantified Difference | Target compound: >12,000-fold parasite-to-host selectivity window. Triazolopyrimidine class: 70–12,500-fold selectivity range reported. Compound 35 sits at the upper end of the selectivity range achieved by the most optimized members of the triazolopyrimidine class. |
| Conditions | P. falciparum 3D7 and Dd2 whole-cell growth assays (RPMI media, 0.5% albuMAX I, 0.5% hematocrit, 0.5% parasitemia). HsDHODH and canine DHODH: recombinant enzyme expressed in E. coli, DCIP chromogenic assay. |
Why This Matters
The >12,000-fold species-selectivity index means procurement of this specific compound enables researchers to study PfDHODH inhibition without confounding cytotoxicity from host enzyme inhibition—a critical parameter for antimalarial lead optimization that generic pyrimidine precursors cannot guarantee.
- [1] BindingDB. BDBM50567967: PfDHODH EC50 data for P. falciparum Dd2 (7 nM) and 3D7 (8.20 nM). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567967 View Source
- [2] BindingDB. BDBM50567967: HsDHODH IC50 > 100,000 nM; Canine DHODH IC50 > 100,000 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567967 View Source
- [3] Aher RB, Roy K. Understanding the Structural Requirements in Diverse Scaffolds for the Inhibition of P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Using 2D-QSAR, 3D-Pharmacophore and Structure-Based Energy-Optimized Pharmacophore Models. Comb Chem High Throughput Screen. 2015;18(2):217-226. doi:10.2174/1386207318666141229124503 View Source
